Ethyl 3-bromo-5-cyano-2-fluorophenylacetate
Overview
Description
Ethyl 3-bromo-5-cyano-2-fluorophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and fluorine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-cyano-2-fluorophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyano and fluorine substitutions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-cyano-2-fluorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Conversion to primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-bromo-5-cyano-2-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-cyano-2-fluorophenylacetate involves its interaction with specific molecular targets. The presence of bromine, cyano, and fluorine groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-5-cyano-2-chlorophenylacetate
- Ethyl 3-bromo-5-cyano-2-iodophenylacetate
- Ethyl 3-bromo-5-cyano-2-methylphenylacetate
Uniqueness
Ethyl 3-bromo-5-cyano-2-fluorophenylacetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate in various applications.
Properties
IUPAC Name |
ethyl 2-(3-bromo-5-cyano-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-10(15)5-8-3-7(6-14)4-9(12)11(8)13/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKXYADVVSBDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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